2-(Difluoromethyl)-3-fluoroisonicotinic acid
Description
Properties
IUPAC Name |
2-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-4-3(7(12)13)1-2-11-5(4)6(9)10/h1-2,6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJWMPUMFULRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange Reactions
The most widely documented approach involves halogen exchange reactions on pre-functionalized pyridine precursors. A seminal patent (CN110818629A) describes the fluorination of 2,6-dihalogenated isonicotinic acid derivatives using metal or ammonium fluorides. While the patent focuses on 2,6-difluoro products, the methodology can be extrapolated to synthesize 2-(difluoromethyl)-3-fluoroisonicotinic acid by modifying the substrate.
For instance, 2-chloromethyl-3-fluoroisonicotinic acid undergoes sequential fluorination using potassium fluoride (KF) in N,N-dimethylformamide (DMF) at 100–170°C. The reaction typically requires 2–6 equivalents of KF and proceeds via nucleophilic aromatic substitution (SNAr), with the difluoromethyl group forming through a two-step halogen replacement mechanism. This method achieves moderate yields (50–65%) but requires extended reaction times (72–120 hours) due to the steric hindrance imposed by the carboxylate group.
Triflate Intermediate Utilization
Advanced routes employ 2-trifluoromethanesulfonyl (triflate) intermediates to enhance reactivity. As demonstrated in Example 4 of CN110818629A, 2,6-bistrifluoromethanesulfonyl isonicotinic acid reacts with tetramethylammonium fluoride (TMAF) in N-methylpyrrolidone (NMP) at 80°C. The triflate group at position 2 is selectively displaced by fluoride ions, followed by difluoromethylation using diethylaminosulfur trifluoride (DAST). This two-step process improves regioselectivity and reduces side reactions, yielding this compound with 68–72% purity after crystallization.
Direct Difluoromethylation Techniques
Radical Difluoromethylation
Recent advancements incorporate radical-mediated pathways to install the difluoromethyl group. A modified Hunsdiecker reaction utilizes 3-fluoroisonicotinic acid and iododifluoromethane (CF2HI) under photolytic conditions. The reaction proceeds through a silver(I)-catalyzed decarboxylation, generating a pyridyl radical that couples with - CF2H radicals. This method achieves 55–60% yields but requires stringent control of light intensity and temperature to minimize decarboxylation side reactions.
Cross-Coupling Approaches
Transition metal-catalyzed cross-coupling offers an alternative route. Palladium-catalyzed Suzuki-Miyaura reactions between 2-bromo-3-fluoroisonicotinic acid and difluoromethylboronic acid (CF2H-B(OH)2) have been explored. However, the instability of CF2H-B(OH)2 under basic conditions limits practical application, with yields rarely exceeding 40%. Nickel-mediated couplings using (difluoromethyl)zinc reagents show greater promise, achieving 65–70% yields in tetrahydrofuran (THF) at 60°C.
Industrial-Scale Optimization
Solvent and Reagent Selection
Optimal solvent systems balance substrate solubility and fluorinating agent activity. Polar aprotic solvents like DMF and NMP facilitate SNAr reactions, while ethereal solvents (THF, 1,4-dioxane) favor radical pathways. The patent CN110818629A identifies a substrate-to-solvent ratio of 1 g:10 mL as optimal for minimizing byproduct formation.
Fluorinating agents exhibit distinct reactivity profiles:
| Agent | Temperature Range (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| KF | 100–170 | 60–65 | 94–96 |
| CsF | 80–120 | 70–75 | 92–94 |
| TMAF | 60–100 | 68–72 | 95–97 |
Cesium fluoride (CsF) provides superior yields due to its enhanced nucleophilicity, albeit at higher cost.
Process Intensification
Continuous-flow reactors address limitations of batch processes, particularly for exothermic fluorination steps. Microreactor systems operating at 150°C with residence times of 2–4 hours achieve 85% conversion, compared to 60% in batch mode over 72 hours. This technology reduces energy consumption and improves reproducibility for large-scale synthesis.
Analytical Characterization
Critical quality attributes are verified through:
- HPLC : Purity >95% using C18 columns (mobile phase: 0.1% trifluoroacetic acid/acetonitrile)
- NMR : ¹⁹F NMR δ -120 to -125 ppm (CF2H), -140 to -145 ppm (C3-F)
- MS : m/z 191.11 [M-H]⁻ by ESI-MS
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3-fluoroisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to optimize yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(Difluoromethyl)-3-fluoroisonicotinic acid has a wide range of applications in scientific research:
Biology: Its unique properties make it valuable in biochemical studies, including enzyme inhibition and protein labeling.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-fluoroisonicotinic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, mimicking the behavior of hydroxyl or thiol groups . This allows the compound to form stable interactions with enzymes and receptors, modulating their activity and leading to various biological effects. The precise pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 2-(difluoromethyl)-3-fluoroisonicotinic acid with related compounds:
Key Observations:
- Electron-withdrawing effects: The -CF₃ group (as in ) exerts stronger electron withdrawal than -CF₂H or -Cl, increasing the carboxylic acid's acidity (lower pKa) .
- Steric effects: Bulky substituents like -CF₃ at position 2 () may hinder interactions in enzyme binding pockets compared to smaller groups like -F or -Cl.
Biological Activity
2-(Difluoromethyl)-3-fluoroisonicotinic acid (DFM-FIA) is a fluorinated organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
DFM-FIA is characterized by its difluoromethyl and fluoro substituents on the isonicotinic acid structure, which enhance its chemical properties. These modifications contribute to its ability to interact with various biological targets, particularly enzymes involved in critical metabolic pathways.
Target Enzyme: The primary biochemical target of DFM-FIA is ornithine decarboxylase (ODC), an enzyme crucial for polyamine biosynthesis.
Mode of Action: DFM-FIA acts as an irreversible inhibitor of ODC, leading to a reduction in polyamine levels. This inhibition disrupts cellular growth and differentiation processes, potentially preventing neoplastic transformation and influencing tumor growth dynamics.
Biochemical Pathways: The inhibition of ODC affects several downstream signaling pathways associated with cell proliferation and survival, making DFM-FIA a candidate for cancer therapy.
Antitumor Activity
Research has indicated that DFM-FIA exhibits notable antitumor properties . It has been shown to inhibit cell growth in various cancer cell lines, including colorectal cancer (CRC) cells. The compound promotes apoptosis and increases the production of reactive oxygen species (ROS), which are known to induce cell death in malignant cells .
Cellular Effects
DFM-FIA has demonstrated the ability to:
- Inhibit lipid peroxidation in human erythrocytes, suggesting antioxidant properties.
- Affect cellular mechanisms related to tumorigenesis by modulating key proteins involved in cell cycle regulation.
Comparative Analysis with Similar Compounds
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains both difluoromethyl and fluoro groups | Strong ODC inhibition, antitumor effects |
| 2-(Trifluoromethyl)-3-fluoroisonicotinic acid | Trifluoromethyl group instead of difluoromethyl | Variable activity compared to DFM-FIA |
| 3-Fluoroisonicotinic acid | Lacks difluoromethyl group | Different reactivity and lower potency |
| 2-(Difluoromethyl)-isonicotinic acid | No fluoro substituent on aromatic ring | Reduced biological activity |
Research Findings
Recent studies have focused on synthesizing derivatives of DFM-FIA to enhance its biological activity. For instance, derivatives have been developed that show improved cytotoxicity compared to the parent compound. These derivatives are being evaluated for their potential to inhibit cancer cell migration and colony formation more effectively than traditional chemotherapeutics .
Case Studies
- Colorectal Cancer Model:
- Mechanistic Insights:
Q & A
Q. How to assess the compound's potential for off-target effects in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
